2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
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Overview
Description
2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a 4-methylphenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves multiple steps, including the formation of the cyclopentyl and 4-methylphenyl groups, followed by their coupling through a sulfonylamino linkage. Common synthetic routes may involve:
Formation of Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step involves coupling the cyclopentyl and 4-methylphenyl groups through a sulfonylamino linkage, often using reagents such as sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- N-cyclopentyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Uniqueness
2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclopentyl and 4-methylphenyl groups, along with the sulfonylamino linkage, makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-6-8-14(9-7-13)10-11-22(20,21)18(12-16(17)19)15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H2,17,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFJISADNEGNQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC(=O)N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC(=O)N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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